Cas no 1912-23-8 (Propanoic acid,2-phenoxy-, (2S)-)
1912-23-8 structure
Propanoic acid,2-phenoxy-, (2S)- Properties
Names and Identifiers
-
- Propanoic acid,2-phenoxy-, (2S)-
- (-)-2-Phenoxypropionic acid
- (+)-(S)-2-phenoxypropionic acid
- (S)-(-)-2-(phenoxy)propionic acid
- (S)-(-)-2-Phenoxypropanoic acid
- (S)-2-Phenoxypropanoic acid
- (S)-2-phenoxypropionic acid
- (S)-phenoxypropanoic acid
- AG-E-39617
- CTK4E0612
- I14-39444
- Propanoic acid,2-phenoxy-,
- Propanoicacid, 2-phenoxy-, (S)-
- Propionic acid, 2-phenoxy-, L-(-)- (8CI)
- S-(+)-2-phenoxypropionic acid
- SureCN473828
- (S)-2-phenoxypropanoicacid
- SXERGJJQSKIUIC-ZETCQYMHSA-N
- Propanoic acid, 2-phenoxy-, (2S)-
- MFCD04038057
- SCHEMBL473828
- S-PPA
- (2S)-2-phenoxypropanoic acid
- (S)-(-)-2-PHENOXYPROPIONIC ACID
- 1912-23-8
- AKOS006292909
- DTXSID50354540
- +Expand
-
- MFCD04038057
- SXERGJJQSKIUIC-ZETCQYMHSA-N
- InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m0/s1
- OC([C@@H](OC1C=CC=CC=1)C)=O
Computed Properties
- 166.063
- 1
- 3
- 3
- 166.062994177g/mol
- 12
- 150
- 0
- 1
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 46.5Ų
Experimental Properties
- 46.53
Propanoic acid,2-phenoxy-, (2S)- Price
Propanoic acid,2-phenoxy-, (2S)- Related Literature
-
Toshio Takayanagi,Eiko Wada,Shoji Motomizu Analyst 1997 122 1387
-
Takashi Okamoto,Ebara Yasuhito,Shin-ichi Ueji Org. Biomol. Chem. 2006 4 1147
-
Manfred Schrewe,Mattijs K. Julsing,Bruno Bühler,Andreas Schmid Chem. Soc. Rev. 2013 42 6346
-
Chul-Ho Yun,Jinhyun Kim,Frank Hollmann,Chan Beum Park Chem. Sci. 2022 13 12260
-
Shinsuke Ishihara,Jan Labuta,Wim Van Rossom,Daisuke Ishikawa,Kosuke Minami,Jonathan P. Hill,Katsuhiko Ariga Phys. Chem. Chem. Phys. 2014 16 9713
-
Frank Hollmann,Isabel W. C. E. Arends,Katja Buehler,Anett Schallmey,Bruno Bühler Green Chem. 2011 13 226
-
7. Optical activity due to isotopic substitution. Synthesis and absolute configuration of (+)-and (–)-(C 3)-[2H3]cyclotribenzylene([2H3][1.1.1]orthocyclophane)Josette Caneceill,André Collet 3)-[2H3]cyclotribenzylene([2H3][1.1.1]orthocyclophane). Josette Caneceill André Collet J. Chem. Soc. Chem. Commun. 1983 1145
-
8. Synthesis and absolute configuration of chiral (C 3) cyclotriveratrylene derivatives. Crystal structure of (M)-(–)-2,7,12-triethoxy-3,8,13-tris-[(R)-1-methoxycarbonylethoxy]-10,15-dihydro-5H-tribenzo[a,d,g]-cyclononeneAndré Collet,Jacqueline Gabard,Jean Jacques,Michèle Cesario,Jean Guilhem,Claudine Pascard 3) cyclotriveratrylene derivatives. Crystal structure of (M)-(–)-2712-triethoxy-3813-tris-[(R)-1-methoxycarbonylethoxy]-1015-dihydro-5H-tribenzo[adg]-cyclononene. André Collet Jacqueline Gabard Jean Jacques Michèle Cesario Jean Guilhem Claudine Pascard J. Chem. Soc. Perkin Trans. 1 1981 1630
-
9. Dimethyl sulfoxide as a co-solvent dramatically enhances the enantioselectivity in lipase-catalysed resolutions of 2-phenoxypropionic acyl derivativesKeiichi Watanabe,Shin-ichi Ueji J. Chem. Soc. Perkin Trans. 1 2001 1386
-
Makoto Hashimoto,Tomoya Nakagita,Takumi Misaka RSC Adv. 2021 11 32236
1912-23-8 (Propanoic acid,2-phenoxy-, (2S)-) Related Products
- 940-31-8(2-Phenoxypropanoic acid)
- 1129-46-0((R)-2-Phenoxypropanoic acid)
- 13949-67-2(2-(Naphthalen-1-yloxy)propanoic acid)
- 10470-82-3(2-(Naphthalen-2-yloxy)propanoic acid)
- 150436-68-3(2-(4-Methoxyphenoxy)propanoic acid)
- 2065-24-9(Propanoic acid,2-phenoxy-, methyl ester)
- 60075-04-9(Propanoic acid,2-(4-hydroxyphenoxy)-, methyl ester)
- 67648-61-7(2-(4-Hydroxyphenoxy)propanoic acid)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:1912-23-8)Propanoic acid,2-phenoxy-, (2S)-
99%
250mg
239.0